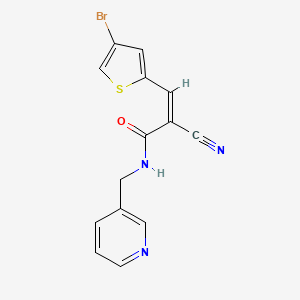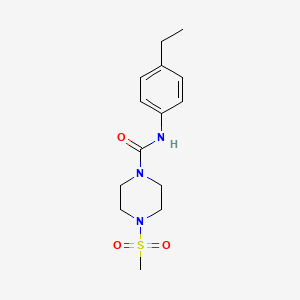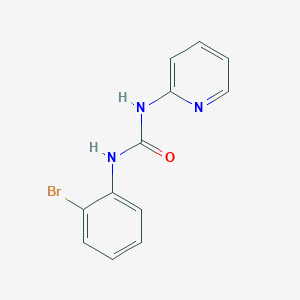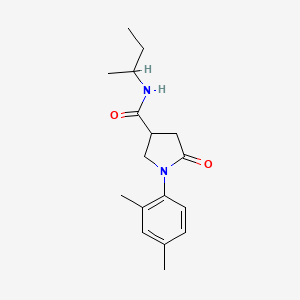
3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide
Übersicht
Beschreibung
3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide, also known as BTTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTTAA is a type of acrylamide derivative that has a unique chemical structure, making it a valuable tool for researchers studying various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has several potential applications in scientific research. One of the most significant applications of this compound is in the field of fluorescence imaging. This compound can be used as a fluorescent probe to visualize various cellular processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. This compound has also been used to study the mechanisms of various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is based on its unique chemical structure. This compound is a type of acrylamide derivative that can undergo a reversible Michael addition reaction with thiol groups. This reaction results in the formation of a thioether bond, which can be used to label proteins and other biomolecules. This compound can also undergo a photochemical reaction, resulting in the formation of a highly fluorescent species. This property makes this compound an excellent tool for fluorescence imaging.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. In vitro studies have shown that this compound can bind to various proteins, including albumin and transferrin. This compound has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, making it a potential tool for studying brain function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is its high fluorescence quantum yield, which makes it an excellent tool for fluorescence imaging. This compound is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one limitation of this compound is its potential toxicity. This compound has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide. One potential direction is the development of new this compound derivatives with improved fluorescence properties or reduced toxicity. Another direction is the application of this compound in the study of specific cellular processes, such as protein aggregation or cell signaling pathways. Additionally, this compound could be used in the development of new diagnostic tools for various diseases, including cancer and Alzheimer's disease.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique chemical structure and potential applications in various fields. The synthesis of this compound is relatively straightforward, and it has several advantages, including high fluorescence quantum yield and ease of use. However, this compound also has some limitations, including potential toxicity at high concentrations. Overall, this compound has significant potential for future research, and its applications in fluorescence imaging and disease diagnosis make it an exciting area of study.
Eigenschaften
IUPAC Name |
(Z)-3-(4-bromothiophen-2-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c15-12-5-13(20-9-12)4-11(6-16)14(19)18-8-10-2-1-3-17-7-10/h1-5,7,9H,8H2,(H,18,19)/b11-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTHPHFOIQKLFN-WCIBSUBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=CC2=CC(=CS2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C(=C\C2=CC(=CS2)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-allyl-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4739092.png)



![3-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4739123.png)
![2-ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4739126.png)
![1-(3-chlorophenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4739138.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B4739148.png)
![N-(sec-butyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4739155.png)
![4-chlorophenyl 4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B4739169.png)
![4-[({5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4739171.png)
![4-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-2-thiophenecarboxamide](/img/structure/B4739173.png)